

A Comparative Analysis of the Antifeedant Activities of Celangulin XIX and Azadirachtin

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Compound of Interest

Compound Name: Celangulin XIX

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For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the antifeedant properties of two potent natural insecticides, **Celangulin XIX** and azadirachtin.

This report provides a detailed comparison of the antifeedant activities of **Celangulin XIX**, a sesquiterpenoid derived from *Celastrus angulatus*, and azadirachtin, a limonoid extracted from the neem tree (*Azadirachta indica*). This guide synthesizes available experimental data to offer a clear perspective on their efficacy, mechanisms of action, and the methodologies used to evaluate their performance.

At a Glance: Key Performance Indicators

While direct comparative studies on the antifeedant activity of **Celangulin XIX** and azadirachtin are limited, existing research provides valuable insights into their individual potencies.

Azadirachtin is a well-documented, broad-spectrum antifeedant effective against a wide range of insect pests.^{[1][2]} **Celangulin XIX** and its analogues have demonstrated significant insecticidal and antifeedant properties, primarily targeting the digestive system of insects.^{[3][4][5]}

The following tables summarize the available quantitative data on the efficacy of both compounds. It is important to note that the lack of standardized testing protocols across different studies makes direct comparisons challenging.

Table 1: Quantitative Antifeedant and Insecticidal Activity of Azadirachtin

Insect Species	Bioassay Type	Concentration/ Dose	Observed Effect	Source
Spodoptera litura	Leaf Disc No-Choice	1% (10,000 ppm)	95% antifeedant activity (3rd instar larvae)	
Spodoptera litura	Leaf Disc No-Choice	0.6% (6,000 ppm)	90% antifeedant activity (3rd instar larvae)	
Spodoptera litura	Leaf Disc No-Choice	0.6% (6,000 ppm)	85% antifeedant activity (4th instar larvae)	
Spodoptera litura	Leaf Disc No-Choice	0.5% (5,000 ppm)	75% antifeedant activity (4th instar larvae)	
Solenopsis invicta (Red Imported Fire Ant)	Contact Toxicity	0.200 ng/ant (LD50 at 24h)	Lethal Dose	
Solenopsis invicta (Red Imported Fire Ant)	Feeding Assay	0.125 mg/L	60.410 h (LT50)	

Table 2: Quantitative Insecticidal and Antifeedant Activity of Celangulin Compounds

Insect Species	Compound	Bioassay Type	Concentration/Dose	Observed Effect	Source
Mythimna separata	Celangulin	Not Specified	5 ppm	Active	
Pieris rapae	Celangulin	Not Specified	222 ppm	Active	
Mythimna separata	Celangulin V	Topical Application	252.3 µg/g (KD50)	Knockdown	
Solenopsis invicta (Red Imported Fire Ant)	Celangulin	Contact Toxicity	0.046 ng/ant (LD50 at 24h)	Lethal Dose	
Solenopsis invicta (Red Imported Fire Ant)	Feeding Assay	0.125 mg/L	9.905 h (LT50)		

Delving into the Mechanisms: Distinct Signaling Pathways

The antifeedant properties of **Celangulin XIX** and azadirachtin stem from their interference with distinct physiological pathways in insects.

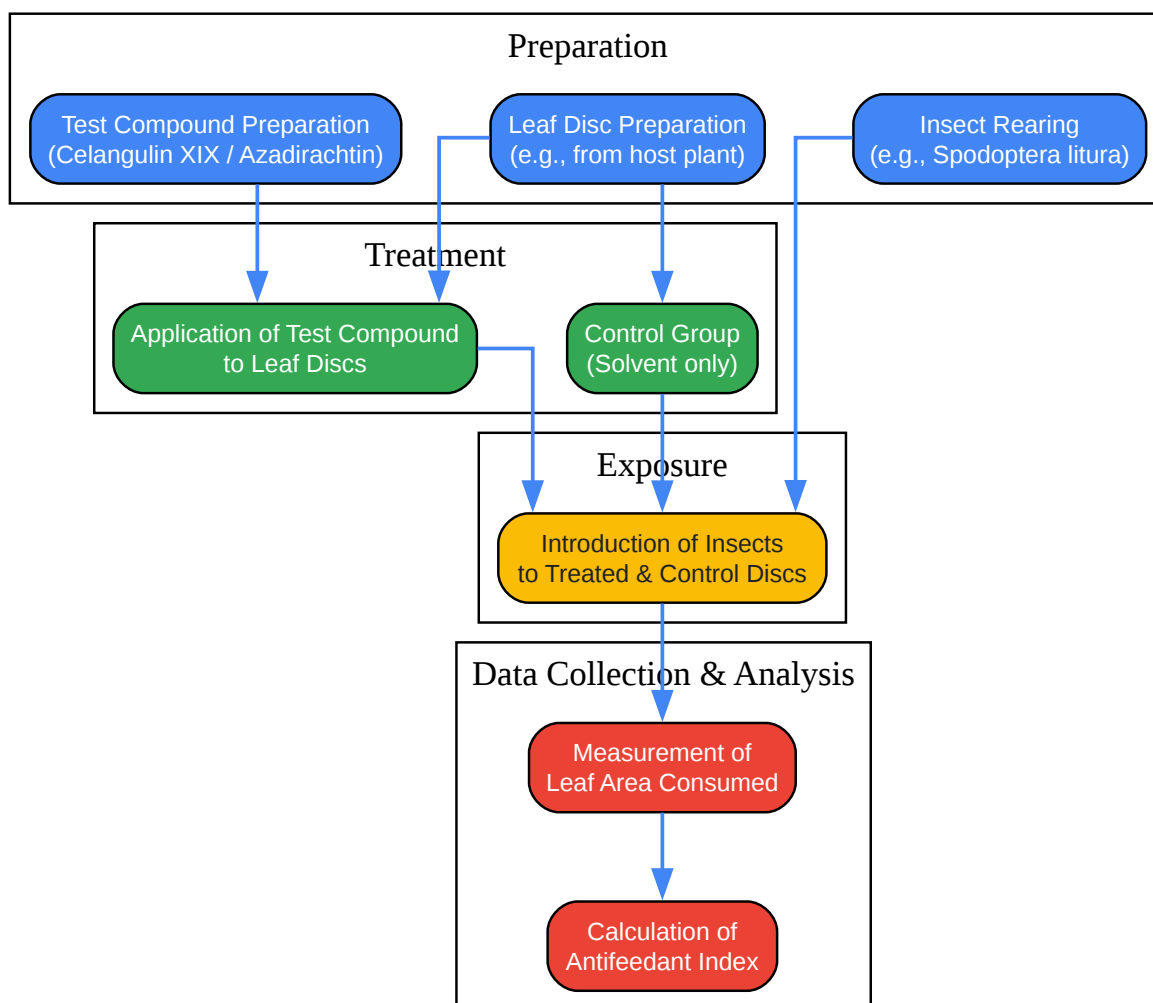
Azadirachtin's Multi-Pronged Attack: Azadirachtin acts as a potent antifeedant by directly stimulating deterrent cells in the insect's taste receptors while simultaneously blocking the firing of "sugar" receptor cells. This dual action makes treated plants unpalatable to insects. Furthermore, azadirachtin disrupts the endocrine system, interfering with the normal synthesis and release of crucial developmental hormones like ecdysteroids and juvenile hormone.

Celangulin's Focus on the Gut: The primary mode of action for Celangulin compounds is the disruption of the insect's digestive system. Specifically, Celangulin V has been shown to target the vacuolar-type H⁺-ATPase (V-ATPase) in the midgut epithelial cells. Inhibition of V-ATPase disrupts the proton gradient across the gut membrane, leading to a cascade of detrimental

effects including impaired nutrient absorption and ultimately, cell death. Some studies also suggest an inhibitory effect on Na⁺/K⁺-ATPase.

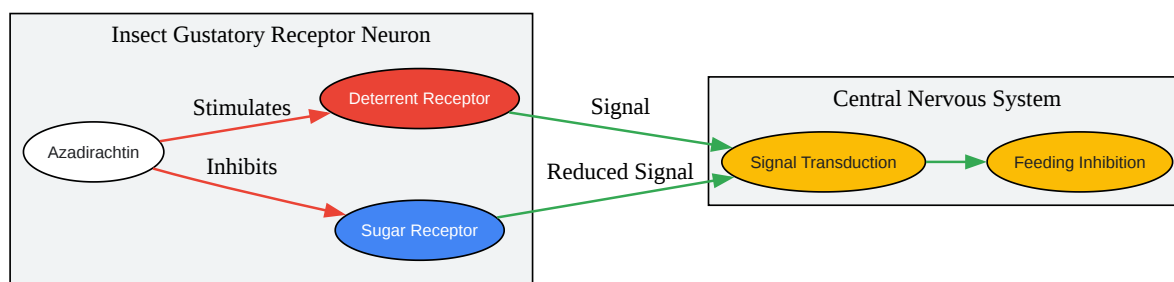
Visualizing the Pathways and Processes

To better illustrate the experimental workflow and the compounds' mechanisms of action, the following diagrams are provided in DOT language.



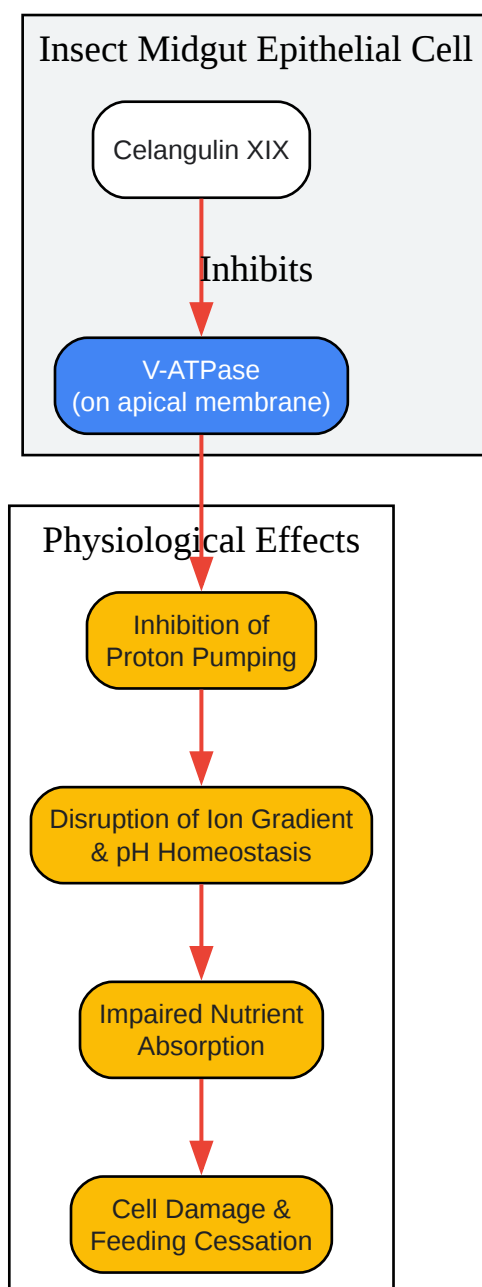
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Caption: Experimental workflow for a typical no-choice antifeedant bioassay.



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Caption: Azadirachtin's antifeedant mechanism via gustatory receptors.



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